molecular formula C26H20O8Si B12705946 Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester CAS No. 129459-91-2

Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester

Cat. No.: B12705946
CAS No.: 129459-91-2
M. Wt: 488.5 g/mol
InChI Key: CFQBJQRWCFJFAQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester typically involves the reaction of 2,4-dihydroxybenzoic acid with diphenylsilylene chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylene chloride. The general reaction scheme is as follows:

    Starting Materials: 2,4-dihydroxybenzoic acid and diphenylsilylene chloride.

    Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and a catalyst (e.g., triethylamine).

    Procedure: The 2,4-dihydroxybenzoic acid is dissolved in the anhydrous solvent, and the diphenylsilylene chloride is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The diphenylsilylene ester group can interact with cellular membranes, potentially altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester can be compared with other hydroxybenzoic acid derivatives, such as:

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.

    4-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.

    2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): Known for its potential health benefits, including anti-inflammatory and anticancer properties.

    3,4,5-Trihydroxybenzoic acid (Gallic acid): Widely studied for its antioxidant and antimicrobial activities.

Properties

CAS No.

129459-91-2

Molecular Formula

C26H20O8Si

Molecular Weight

488.5 g/mol

IUPAC Name

3-[(3-carboxy-2,6-dihydroxyphenyl)-diphenylsilyl]-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C26H20O8Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14,27-30H,(H,31,32)(H,33,34)

InChI Key

CFQBJQRWCFJFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3O)C(=O)O)O)C4=C(C=CC(=C4O)C(=O)O)O

Origin of Product

United States

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